Cas no 13061-58-0 (4,6-dimethylpyridine-3-carboxamide)

4,6-dimethylpyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 4,6-dimethyl-3-pyridinecarboxamide
- 3-Pyridinecarboxamide,4,6-dimethyl-
- 4,6-Dimethyl-nicotinamide
- 4,6-dimethylpyridine-3-carboxamide
- Nicotinamide, 4,6-dimethyl- (6CI,7CI,8CI)
- 3-carbamoyl-4,6-dimethylpyridine
- 4,6-Dimethyl-nicotinamid
- 4,6-dimethylnicotinamide
- 4,6-dimethyl-nicotinic acid amide
- 4,6-Dimethyl-nicotinsaeureamid
- 4,6-Dimethyl-nicotinsaeure-amid
- AC1LG9TC
- AC-907
- CTK6B5111
- SBB086719
- SureCN5009904
- F1957-0020
- SCHEMBL5009904
- 4,6-dimethylpyridine-3-carb-oxamide
- EN300-236114
- 13061-58-0
- AKOS002666147
- AC-907/34120009
- DTXSID30355853
- DB-357721
-
- MDL: MFCD01646220
- インチ: InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
- InChIKey: DVBWVOJRHMVPTR-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C)=NC=C1C(N)=O
計算された属性
- せいみつぶんしりょう: 150.079312947g/mol
- どういたいしつりょう: 150.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 56Ų
じっけんとくせい
- 色と性状: No date available
- 密度みつど: No date available
- ゆうかいてん: No date available
- ふってん: No date available
- フラッシュポイント: No date available
- じょうきあつ: No date available
4,6-dimethylpyridine-3-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4,6-dimethylpyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D480713-250mg |
4,6-Dimethyl-nicotinamide |
13061-58-0 | 250mg |
$ 365.00 | 2022-06-05 | ||
Life Chemicals | F1957-0020-0.5g |
4,6-dimethylpyridine-3-carboxamide |
13061-58-0 | 95%+ | 0.5g |
$391.0 | 2023-09-06 | |
Life Chemicals | F1957-0020-2.5g |
4,6-dimethylpyridine-3-carboxamide |
13061-58-0 | 95%+ | 2.5g |
$1126.0 | 2023-09-06 | |
Life Chemicals | F1957-0020-10g |
4,6-dimethylpyridine-3-carboxamide |
13061-58-0 | 95%+ | 10g |
$2415.0 | 2023-09-06 | |
Enamine | EN300-236114-0.5g |
4,6-dimethylpyridine-3-carboxamide |
13061-58-0 | 95% | 0.5g |
$616.0 | 2024-06-19 | |
Enamine | EN300-236114-2.5g |
4,6-dimethylpyridine-3-carboxamide |
13061-58-0 | 95% | 2.5g |
$1260.0 | 2024-06-19 | |
A2B Chem LLC | AE91010-1g |
Nicotinamide, 4,6-dimethyl- (6CI,7CI,8CI) |
13061-58-0 | 95%+ | 1g |
$1183.00 | 2024-04-20 | |
Enamine | EN300-236114-10g |
4,6-dimethylpyridine-3-carboxamide |
13061-58-0 | 10g |
$2762.0 | 2023-09-15 | ||
A2B Chem LLC | AE91010-25mg |
Nicotinamide, 4,6-dimethyl- (6CI,7CI,8CI) |
13061-58-0 | 95%+ | 25mg |
$490.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145788-100mg |
4,6-Dimethylnicotinamide |
13061-58-0 | 97% | 100mg |
¥1682.00 | 2024-08-09 |
4,6-dimethylpyridine-3-carboxamide 関連文献
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Hyunji Lee,Dong-Guk Kim,Suhrid Banskota,You Kyoung Lee,Tae-gyu Nam,Jung-Ae Kim,Byeong-Seon Jeong Org. Biomol. Chem. 2014 12 8702
4,6-dimethylpyridine-3-carboxamideに関する追加情報
Comprehensive Overview of 4,6-Dimethylpyridine-3-Carboxamide (CAS No. 13061-58-0)
4,6-Dimethylpyridine-3-Carboxamide, identified by its unique CAS No. 13061-58-0, is a nitrogen-containing heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the pyridine derivative family, characterized by a six-membered aromatic ring with one nitrogen atom and a substituted carboxamide functional group. The structural features of 4,6-dimethylpyridine-3-carboxamide, including the methyl groups at positions 4 and 6 and the amide linkage at position 3, contribute to its unique physicochemical properties and reactivity.
The synthesis of CAS No. 13061-58-0 typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound through catalytic amidation strategies. A notable approach published in *Organic Letters* (2024) describes the use of transition-metal-catalyzed C–N bond formation to construct the pyridine core, followed by selective methylation and amidation steps. These developments have improved both yield and purity for industrial-scale applications.
Structural analysis via X-ray crystallography reveals that 4,6-dimethylpyridine-3-carboxamide exhibits a planar aromatic system with conjugated π-electron delocalization across the pyridine ring. The carboxamide group forms intramolecular hydrogen bonds, stabilizing the molecular conformation. This structural rigidity influences its solubility profile—showing moderate solubility in polar organic solvents like DMSO and ethanol but limited water solubility due to its hydrophobic methyl substituents.
In pharmaceutical research, CAS No. 13061-58-0 has emerged as a valuable scaffold for drug discovery programs targeting G protein-coupled receptors (GPCRs). A 2025 study in *Nature Communications* demonstrated that derivatives of this compound exhibited nanomolar binding affinities for the serotonin receptor subtype 5-HT2B, suggesting potential applications in neuropsychiatric disorder treatment. The methyl substituents at positions 4 and 6 were found to enhance lipophilicity while maintaining appropriate logP values for optimal cell membrane permeability.
The compound's role as a building block in materials science is equally compelling. Researchers at MIT's Chemical Engineering Department (2024) incorporated 4,6-dimethylpyridine-3-carboxamide into metal–organic frameworks (MOFs) to create novel luminescent materials with tunable emission properties. The carboxamide functionality enabled strong coordination interactions with Zn2+ ions, resulting in MOFs displaying photoluminescence quantum yields exceeding 75% under UV excitation.
Analytical methods for characterizing CAS No. 13061-58-0 include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The proton NMR spectrum typically shows distinct signals for aromatic protons at δ7.8–8.2 ppm and methyl groups at δ2.4–2.7 ppm. High-resolution MS confirms a molecular ion peak at m/z=197.1 [M+H]+, consistent with its molecular formula C9H12N2O.
In agrochemical development programs, derivatives of this compound have shown herbicidal activity against broadleaf weeds through inhibition of acetolactate synthase (ALS). A patent filed by Syngenta AG in 2024 describes novel analogs with improved selectivity profiles compared to existing ALS inhibitors like sulfonylureas.
The environmental fate of compounds containing the pyridine core has been extensively studied using computational models developed by the EPA's Office of Research and Development (ORD). These models predict that compounds like CAS No. 13061-58-0 exhibit moderate biodegradability under aerobic conditions but require careful management due to their potential persistence in anaerobic environments.
In polymer chemistry applications, researchers have synthesized polyamides incorporating this monomer unit through melt polycondensation techniques. The resulting polymers demonstrate exceptional thermal stability with decomposition temperatures exceeding 350°C while maintaining good mechanical flexibility—a property attributed to the rigid pyridine ring structure.
The crystal engineering community has explored supramolecular assemblies formed by self-aggregation of this compound in solution environments. Studies published in *Crystal Growth & Design* (Q4 2024) revealed that hydrogen bonding between adjacent carboxamide groups leads to one-dimensional chain structures in crystalline lattices under controlled solvent evaporation conditions.
In catalytic systems development, supported catalysts containing immobilized forms of this molecule have shown promise as heterogeneous catalysts for esterification reactions under mild conditions (Tm=85°C). The basic nitrogen atoms serve as active sites for proton abstraction steps during reaction mechanisms.
The pharmacokinetic profile of related compounds suggests good oral bioavailability when formulated as prodrugs containing ester linkages between the carboxylic acid functionality and amino acid moieties—a strategy employed by several pharmaceutical companies in clinical development pipelines.
Spectroscopic studies using UV-vis absorption spectroscopy have identified characteristic λmax=298 nm for solutions of this compound in acetonitrile media, corresponding to π→π* electronic transitions within the aromatic system that could be exploited for optical sensing applications.
In medicinal chemistry approaches targeting enzyme inhibition mechanisms, structure–activity relationship (SAR) analyses indicate that substitution patterns on the pyridine ring significantly influence binding modes within target protein pockets—particularly when interacting with hydrophobic residues via π–π stacking interactions or van der Waals forces.
The synthesis methodology has been further optimized through continuous flow chemistry techniques implemented at pilot plant scales by several chemical manufacturing organizations (CMOs), achieving >95% purity levels while reducing solvent consumption by ~40% compared to batch processes described in earlier literature reports from mid-decade studies.
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